molecular formula C11H17NO2 B13247510 N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine

N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B13247510
M. Wt: 195.26 g/mol
InChI Key: CEHWJELZNNCKHP-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic secondary amine featuring a 1,4-dioxaspiro[4.5]decane core with a propargyl (prop-2-yn-1-yl) substituent at the 8-position amine group. The 1,4-dioxaspiro[4.5]decane scaffold provides conformational rigidity, while the propargyl group introduces alkyne functionality, enabling applications in click chemistry or as a synthetic intermediate in drug discovery.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-prop-2-ynyl-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C11H17NO2/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h1,10,12H,3-9H2

InChI Key

CEHWJELZNNCKHP-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCC2(CC1)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired spirocyclic compound. Another method involves the use of ZnBr2 and Oxone in a mixed solvent of acetonitrile and water, which facilitates the ipso-cyclization of N-(prop-2-yn-1-yl)aniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of mild reaction conditions and readily available reagents makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Scientific Research Applications

N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine involves its ability to undergo cyclization reactions, which are facilitated by the presence of specific reagents and conditions. The molecular targets and pathways involved in these reactions are primarily related to the formation of spirocyclic structures .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₇NO₂ (calculated from ).
  • CAS Number : 1019560-61-2 .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]decan-8-amine with derivatives featuring different substituents on the spirocyclic amine:

Compound Substituent Molecular Formula Key Applications Synthetic Yield References
This compound Propargyl (alkyne) C₁₁H₁₇NO₂ Click chemistry, drug intermediates Discontinued
N-(3-(1H-Imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine Imidazole-functionalized alkyl C₁₄H₂₂N₃O₂ Automated synthesis platforms 82%
N-(Spiro[4.5]decan-8-yl)-[1,1′-biphenyl]-4-carboxamide Biphenyl carboxamide C₂₃H₂₇NO TRP channel antagonists 68%
4-Bromo-6-nitro-N-(1,4-dioxaspiro[4.5]decan-8-yl)quinolin-2-amine Bromo-nitroquinoline C₁₇H₁₇BrN₃O₃ Inhibitors of epigenetic targets Not reported
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride Phenyl and dimethylamino C₁₆H₂₄ClNO₂ Pharmaceutical intermediates Not reported
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine Trifluoromethyl C₉H₁₄F₃NO₂ Fluorinated bioactive compounds Not reported

Key Findings and Trends

Trifluoromethyl-substituted analogs () exhibit enhanced metabolic stability and lipophilicity, making them suitable for CNS-targeting drugs, whereas the propargyl group may prioritize synthetic versatility.

Biological Activity :

  • The biphenyl carboxamide analog () demonstrated antagonism against human TRP channels (IC₅₀ < 1 µM), attributed to the bulky aromatic substituent enhancing target binding .
  • Imidazole-containing derivatives () are utilized in automated synthesis platforms for high-throughput drug discovery, leveraging their hydrogen-bonding capacity .

Synthetic Accessibility :

  • Yields for N-substituted analogs range from 56% (benzyl carbamate, ) to 82% (imidazole derivative, ), suggesting that the propargyl analog could be synthesized efficiently using similar protocols.
  • The discontinued status of the target compound () may reflect challenges in scalability or commercial demand rather than synthetic complexity.

Physicochemical Properties

Property N-(Prop-2-yn-1-yl) Biphenyl Carboxamide Imidazole Derivative Trifluoromethyl Analog
Molecular Weight (g/mol) 195.26 333.47 264.34 225.21
Polarity Moderate Low (aromatic bulk) High (imidazole H-bonding) Low (CF₃ hydrophobicity)
Potential Applications Click chemistry TRP channel modulation Automated synthesis Fluorinated drug design

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